N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]quinoline-2-carbohydrazide
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Overview
Description
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]quinoline-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole moiety, a quinoline ring, and a hydrazone linkage. The indole and quinoline structures are significant in medicinal chemistry due to their biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]quinoline-2-carbohydrazide typically involves the condensation reaction between a quinoline-2-carbohydrazide and an indole derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The process involves the following steps:
Preparation of Quinoline-2-carbohydrazide: This can be synthesized by reacting quinoline-2-carboxylic acid with hydrazine hydrate.
Condensation Reaction: The quinoline-2-carbohydrazide is then reacted with an indole derivative, such as 1-benzyl-2-methyl-1H-indole-3-carbaldehyde, in the presence of an acid catalyst to form the desired hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or quinoline rings.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Substituted derivatives with halogen or other functional groups.
Scientific Research Applications
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]quinoline-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activities of the indole and quinoline moieties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]quinoline-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can bind to specific sites on these targets, inhibiting their activity or modulating their function. The indole and quinoline rings are known to interact with DNA and proteins, leading to various biological effects. The hydrazone linkage may also play a role in the compound’s activity by forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide
Uniqueness
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]quinoline-2-carbohydrazide is unique due to the presence of both indole and quinoline moieties, which are known for their diverse biological activities. This combination enhances the compound’s potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
Molecular Formula |
C27H22N4O |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C27H22N4O/c1-19-23(17-28-30-27(32)25-16-15-21-11-5-7-13-24(21)29-25)22-12-6-8-14-26(22)31(19)18-20-9-3-2-4-10-20/h2-17H,18H2,1H3,(H,30,32)/b28-17+ |
InChI Key |
KFVOMESGNCHHTB-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)C4=NC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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